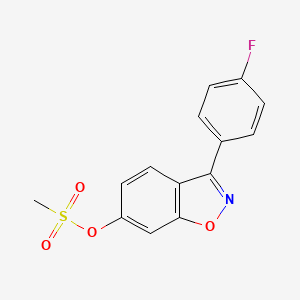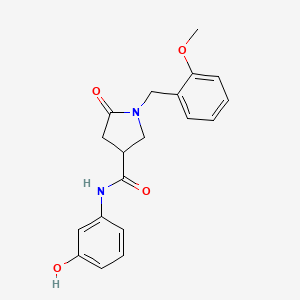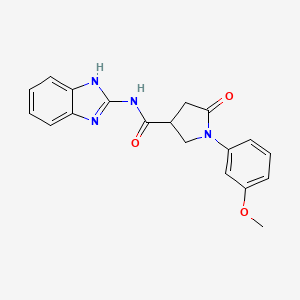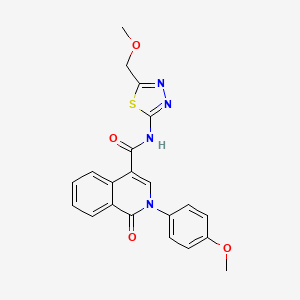
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate: is a chemical compound with the following molecular formula:
C14H19FO4S
. It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The compound’s structure consists of a benzoxazole core with a 4-fluorophenyl substituent at position 3.Preparation Methods
Synthetic Routes
The synthetic preparation of this compound involves several steps. One common approach is the reaction of 4-fluoroaniline with salicylaldehyde to form the benzoxazole ring. Subsequently, the methanesulfonate group is introduced using methanesulfonyl chloride. The overall synthetic route can be summarized as follows:
-
Formation of Benzoxazole Ring
- React 4-fluoroaniline with salicylaldehyde under appropriate conditions to yield the benzoxazole ring.
-
Methanesulfonate Group Addition
- Introduce the methanesulfonate group by reacting the benzoxazole intermediate with methanesulfonyl chloride.
Industrial Production Methods
Industrial-scale production methods for this compound may involve variations of the synthetic route described above. specific proprietary processes and conditions are typically not disclosed due to commercial confidentiality.
Chemical Reactions Analysis
Reactivity
Benzylic Position Reactivity: The benzylic carbon (adjacent to the benzoxazole ring) is susceptible to various reactions. It can undergo substitution, oxidation, and reduction reactions.
Substitution Reactions: The benzylic carbon can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation (e.g., to form benzoic acid derivatives) or reduction (e.g., to form the corresponding alcohol).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products depend on the specific reaction conditions. For example:
- Nucleophilic substitution may yield derivatives with modified substituents.
- Oxidation could lead to benzoic acid derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
N-(3-amino-4-fluorophenyl)methanesulfonamide: (CAS Number: 1822817-67-3) .
Properties
Molecular Formula |
C14H10FNO4S |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] methanesulfonate |
InChI |
InChI=1S/C14H10FNO4S/c1-21(17,18)20-11-6-7-12-13(8-11)19-16-14(12)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI Key |
GDFWNZUEPBHXDV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11009878.png)

![2-(4-nitro-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11009884.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]butanamide](/img/structure/B11009889.png)
![4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11009892.png)
![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11009895.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11009897.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-2-yl)methanone](/img/structure/B11009907.png)
![3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11009915.png)
![2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11009918.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11009919.png)


